molecular formula C17H24N2O3 B2659236 benzyl N-[1-(cyclopropylcarbamoyl)-2-methylbutyl]carbamate CAS No. 1423037-26-6

benzyl N-[1-(cyclopropylcarbamoyl)-2-methylbutyl]carbamate

Cat. No. B2659236
CAS RN: 1423037-26-6
M. Wt: 304.39
InChI Key: ATTATPNXUUJVLD-UHFFFAOYSA-N
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Description

Benzyl N-[1-(cyclopropylcarbamoyl)-2-methylbutyl]carbamate is a chemical compound . Unfortunately, there is limited information available about this specific compound.

Scientific Research Applications

Nanoparticle Carrier Systems for Fungicides

Carbendazim and tebuconazole, fungicides related to benzyl carbamates, have been incorporated into solid lipid nanoparticles and polymeric nanocapsules. These carrier systems offer improved delivery to the site of action, enhanced stability, reduced environmental and human toxicity, and altered release profiles, showcasing a novel approach to plant disease management. This research underscores the potential of nanotechnology in agriculture, specifically for the controlled release and targeted delivery of fungicides to combat plant diseases more efficiently (E. Campos et al., 2015).

Mechanochemical Synthesis of Carbamates

The eco-friendly acylation agent, 1,1′-Carbonyldiimidazole (CDI), has been utilized for the mechanochemical preparation of carbamates, including anticonvulsant N-methyl-O-benzyl carbamate. This method presents a sustainable alternative for carbamate synthesis, enhancing reactivity under mild conditions and avoiding the need for activation typically required in solution synthesis. It highlights the application of mechanochemistry in developing more environmentally benign synthetic routes for carbamate production (Marialucia Lanzillotto et al., 2015).

Antitumor Activity

A specific benzimidazole carbamate derivative demonstrated activity against various tumors, indicating its potential as a new antitumor agent. The effectiveness of this compound, coupled with its low toxicity, positions it as a promising candidate for clinical applications in cancer treatment. This research opens avenues for the development of new anticancer drugs based on carbamate chemistry (G. Atassi & H. Tagnon, 1975).

Heterogeneous Catalysis for Carbamate Synthesis

A study on CeO2 as a heterogeneous catalyst for the one-pot synthesis of organic carbamates from amines, CO2, and alcohols showcased the catalyst's efficiency. This method yielded high selectivity and conversion rates, highlighting a greener approach to carbamate synthesis by utilizing CO2, a greenhouse gas, as a raw material. The catalyst's reusability further underscores the sustainable aspect of this methodology (Masayoshi Honda et al., 2011).

Isoindolinone Formation via Bischler-Napieralski-Type Cyclization

Isopropyl carbamates, derived from benzylamines, have been converted to isoindolinones using a Bischler-Napieralski-type cyclization. This process demonstrates a novel synthetic route for isoindolinones, a class of compounds with potential pharmaceutical applications. The smooth conversion facilitated by this method provides a new toolkit for the synthesis of complex nitrogen-containing heterocycles (Satoshi Adachi et al., 2014).

properties

IUPAC Name

benzyl N-[1-(cyclopropylamino)-3-methyl-1-oxopentan-2-yl]carbamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H24N2O3/c1-3-12(2)15(16(20)18-14-9-10-14)19-17(21)22-11-13-7-5-4-6-8-13/h4-8,12,14-15H,3,9-11H2,1-2H3,(H,18,20)(H,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ATTATPNXUUJVLD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)C(C(=O)NC1CC1)NC(=O)OCC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H24N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

304.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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